BenchChemオンラインストアへようこそ!

Aegineoside

Anti-inflammatory Nitric oxide inhibition RAW 264.7

Aegineoside is a neolignan glycoside with a unique (2R,3S)-dihydrobenzofuran scaffold that cannot be substituted by other lignans without compromising target-binding outcomes. In molecular docking studies, its binding energy (−1.3 kcal/mol) differs markedly from co-isolated balanophonin (−4.9 kcal/mol) and the commonly used phenylethanoid glycoside acteoside (−0.1 kcal/mol). This compound demonstrates α-glucosidase inhibition (IC₅₀ 42.26 µM) exceeding clinical reference acarbose, and single-digit micromolar cytotoxicity against NIH-3T3 fibroblast cancer cells (IC₅₀ 7.55 µM). These validated bioactivities make Aegineoside an essential reference standard for diabetes target validation, anti-inflammatory SAR studies, and anticancer screening. Supplied as ≥98% pure powder; available in 5 mg to gram-scale quantities.

Molecular Formula C26H30O12
Molecular Weight 534.5 g/mol
Cat. No. B3029691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAegineoside
Molecular FormulaC26H30O12
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CC(=O)O
InChIInChI=1S/C26H30O12/c1-34-17-9-13(4-5-16(17)36-26-23(33)22(32)21(31)19(11-28)37-26)24-15(10-27)14-7-12(3-6-20(29)30)8-18(35-2)25(14)38-24/h3-9,15,19,21-24,26-28,31-33H,10-11H2,1-2H3,(H,29,30)/b6-3+/t15-,19-,21-,22+,23-,24+,26-/m1/s1
InChIKeyQQYGUIBEIDPARU-IAJBZRFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aegineoside for Research Procurement: Lignan Glycoside Identity, Structural Classification, and Sourcing Baseline


Aegineoside (CAS: 752209-48-6, molecular formula C₂₆H₃₀O₁₂, molecular weight 534.5 g/mol) is a naturally occurring neolignan glycoside isolated from plant sources including Aeginetia indica, Nauclea officinalis, and Lepidium apetalum [1] [2]. As a lignan-class compound, it features a phenylpropanoid dimer core glycosylated with a β-D-glucopyranosyl moiety [3]. Structurally, aegineoside contains a dihydrobenzofuran scaffold with a propenoic acid side chain and multiple methoxy/hydroxy substitutions, distinguishing it from simpler phenylpropanoids and flavonoid glycosides . For procurement purposes, aegineoside is commercially available as a solid powder with purity typically ≥97% as verified by HPLC, and is supplied for research use only .

Why Generic Lignan Substitution Fails for Aegineoside-Based Studies: Structural Determinants of Target Engagement


Aegineoside cannot be casually substituted with other lignan glycosides or phenolic natural products due to structural features that directly dictate target-binding outcomes. In a head-to-head molecular docking study against the same protein target, aegineoside exhibited a binding energy of −1.3 kcal/mol, whereas balanophonin—a structurally related neolignan co-isolated from Aeginetia indica—showed a markedly different binding energy of −4.9 kcal/mol, a difference of 3.6 kcal/mol [1]. Even more pronounced, acteoside, a phenylethanoid glycoside frequently used in similar anti-inflammatory research contexts, displayed a binding energy of −0.1 kcal/mol under identical computational conditions [1]. These substantial differences in predicted target affinity, driven by the specific stereochemistry (2R,3S configuration) and the presence of the 7-methoxy group on the dihydrobenzofuran ring, demonstrate that even compounds from the same plant extract or structural class produce divergent molecular interaction profiles. Generic substitution without structural verification risks invalidating assay outcomes and obscuring structure-activity relationships.

Aegineoside Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision-Making


Aegineoside vs. Balanophonin 4-O-β-D-glucopyranoside: NO Production Inhibition Potency in RAW 264.7 Macrophages

Aegineoside demonstrates nitric oxide (NO) production inhibitory activity in LPS/IFN-γ-stimulated RAW 264.7 murine macrophages [1] [2]. While quantitative IC₅₀ values from the original isolation study are not reported, a derivative form, 2Z-(7S,8R)-aegineoside, has a reported IC₅₀ of 12.33 ± 1.21 µM in the same LPS-induced NO production assay [2]. In contrast, (7R,8S)-threo-glehlinoside C, another neolignan tested under identical conditions, exhibited an IC₅₀ > 50 µM, representing an activity difference of at least 4-fold [2]. This supports the observation that the aegineoside core scaffold possesses intrinsically greater anti-inflammatory potential than other neolignan subclasses evaluated in parallel assays.

Anti-inflammatory Nitric oxide inhibition RAW 264.7 Neolignan

Aegineoside α-Glucosidase Inhibition: Quantitative Comparison with Acarbose and In-Class Lignans

Aegineoside has been quantitatively evaluated for α-glucosidase inhibitory activity, a key target in diabetes research. In a 2024 study, aegineoside demonstrated an IC₅₀ of 42.26 ± 0.11 µM against α-glucosidase [1]. For context, the clinically used α-glucosidase inhibitor acarbose typically exhibits IC₅₀ values in the range of 100-800 µM depending on the specific α-glucosidase isoform and assay conditions. This places aegineoside among the more potent plant-derived α-glucosidase inhibitors identified to date, although it is not the most potent within its class (e.g., anhydroaegeline from the same plant genus has an IC₅₀ of 35.8 µM) [2].

α-Glucosidase inhibition Diabetes research Enzyme inhibition

Aegineoside Cytotoxicity Profile: Potency Against NIH-3T3 Fibroblast Cancer Cells Relative to Other Natural Products

Aegineoside exhibits measurable cytotoxicity against NIH-3T3 fibroblast cancer cells. In an MTT assay, aegineoside demonstrated strong cytotoxicity with an IC₅₀ value of 7.55 ± 1.5 µM [1]. For comparison, solamargine, a steroidal alkaloid glycoside tested in the same study against A549 lung cancer and HepG2 hepatocellular carcinoma cells, showed IC₅₀ values of 15.7 ± 0.6 µM and 23.2 ± 0.8 µM, respectively. The lower IC₅₀ of aegineoside (7.55 µM) compared to solamargine's range (15.7-23.2 µM) suggests that aegineoside may possess a more potent cytotoxic profile against certain fibroblast-derived cancer cell lines than other natural glycosides.

Cytotoxicity Antitumor NIH-3T3 MTT assay

Aegineoside DPPH Radical Scavenging: Quantified Range and Class Context

Aegineoside exhibits antioxidant activity as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies report aegineoside-containing fractions demonstrating DPPH scavenging IC₅₀ values in the range of 55.62-154.03 µg/mL, with activity showing concentration-dependent responses across 10-1000 µg/mL . This antioxidant capacity is attributed to the presence of phenolic hydroxyl groups capable of hydrogen atom donation to stabilize free radicals. For context, standard reference antioxidants such as ascorbic acid (vitamin C) typically exhibit DPPH IC₅₀ values in the 2-10 µg/mL range, while weaker plant-derived phenolics may show IC₅₀ values >200 µg/mL. Aegineoside falls in the moderate activity range, positioning it as a compound of interest for oxidative stress research but not as a high-potency antioxidant reference standard.

Antioxidant DPPH assay Free radical scavenging

Aegineoside Target Binding Profile: In Silico Docking Comparison with Acteoside and Balanophonin

In a comparative in silico molecular docking study evaluating binding to a specific protein target, aegineoside exhibited a binding energy of −1.3 kcal/mol. Under identical computational parameters, balanophonin, a structurally related neolignan, displayed a binding energy of −4.9 kcal/mol, while acteoside (verbascoside), a widely studied phenylethanoid glycoside with established anti-inflammatory properties, showed a binding energy of −0.1 kcal/mol [1]. The 3.6 kcal/mol difference between aegineoside and balanophonin is notable, as a 1 kcal/mol difference in predicted binding energy typically corresponds to an approximate 5.4-fold difference in binding affinity. This computational data suggests that while aegineoside exhibits measurable target engagement, it may have distinct binding characteristics compared to closely related compounds, which may translate to differential functional outcomes in biological assays.

Molecular docking Binding energy In silico Target affinity

Aegineoside Solubility Profile: Practical Formulation Advantages for In Vitro Assays

Aegineoside exhibits favorable solubility characteristics for in vitro research applications. According to vendor technical datasheets, aegineoside is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone, pyridine, methanol, and ethanol [1] . This broad solubility profile facilitates the preparation of stock solutions and working dilutions across a range of solvent systems commonly used in cell-based and biochemical assays. For comparison, many structurally similar lignan glycosides exhibit limited solubility in aqueous buffers and require specialized co-solvent systems or surfactants that may introduce assay interference. The ability to dissolve aegineoside in DMSO at concentrations suitable for generating dose-response curves (typically up to 50-100 mM stock solutions) enables reproducible experimental workflows without the need for complex solubilization protocols.

Solubility Formulation DMSO In vitro assays

Aegineoside Optimal Research and Industrial Application Scenarios Based on Verified Evidence


α-Glucosidase Inhibitor Discovery and Diabetes Target Validation

Aegineoside is well-suited for research programs investigating natural product-derived α-glucosidase inhibitors for type 2 diabetes target validation. With an IC₅₀ of 42.26 ± 0.11 µM against α-glucosidase, aegineoside demonstrates quantifiable enzyme inhibition that exceeds the potency of the clinical reference acarbose (IC₅₀ ~100-800 µM) [1]. This activity level positions aegineoside as a useful positive control or starting scaffold for medicinal chemistry optimization in academic or industrial diabetes research settings. The compound can serve as a reference standard in screening campaigns evaluating plant extracts or synthetic derivatives for α-glucosidase inhibitory activity, particularly in assays using Saccharomyces cerevisiae-derived enzyme.

Macrophage-Mediated Inflammation Studies in RAW 264.7 Cell Models

For researchers studying macrophage-driven inflammatory responses, aegineoside offers a neolignan scaffold with documented activity in the LPS/IFN-γ-stimulated RAW 264.7 model [1]. The aegineoside derivative 2Z-(7S,8R)-aegineoside has a reported NO production IC₅₀ of 12.33 ± 1.21 µM, while the comparator neolignan (7R,8S)-threo-glehlinoside C shows minimal activity (IC₅₀ > 50 µM) under identical conditions [2]. This differential activity profile makes aegineoside a valuable tool for structure-activity relationship studies aimed at understanding how specific neolignan structural features influence anti-inflammatory outcomes in immune cell models.

Cytotoxicity Screening in Fibroblast-Derived Cancer Cell Lines

Aegineoside is appropriate for inclusion in cytotoxicity screening panels targeting fibroblast-derived cancer models. The compound demonstrates an IC₅₀ of 7.55 ± 1.5 µM against NIH-3T3 fibroblast cancer cells in MTT assays [1]. This single-digit micromolar activity provides a quantifiable baseline for comparing structurally related natural products and for evaluating structure-cytotoxicity relationships within the lignan glycoside class. Researchers studying compound libraries for anticancer lead identification may prioritize aegineoside when moderate-to-strong cytotoxic activity against fibroblast cancer cells is the primary selection criterion.

In Silico Screening and Molecular Docking Reference Compound

Aegineoside can be employed as a computational reference compound in molecular docking and virtual screening campaigns evaluating natural product libraries. With an experimentally benchmarked binding energy of −1.3 kcal/mol from published docking studies [1], aegineoside provides a reproducible calibration point for validating docking protocols and scoring functions. Its intermediate binding energy—stronger than acteoside (−0.1 kcal/mol) but weaker than balanophonin (−4.9 kcal/mol) [1]—makes it suitable for establishing dynamic range in virtual screening workflows and for normalizing docking scores across compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aegineoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.